
4-(2-氯-6-氟苯基)吡咯烷-2-酮
描述
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 2-chloro-6-fluorophenyl group
科学研究应用
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity, which can influence its absorption and distribution .
Result of Action
The pyrrolidine ring is known to be a versatile scaffold for novel biologically active compounds , suggesting that this compound may have a range of potential effects.
生化分析
Biochemical Properties
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP1A2, which it inhibits . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving nuclear hormone receptors such as the retinoic acid-related orphan receptor γ (RORγt) . This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and potentially leading to therapeutic effects in conditions like autoimmune diseases .
Molecular Mechanism
At the molecular level, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, preventing the enzyme from metabolizing its substrates . Additionally, its binding to receptor proteins can either inhibit or activate these proteins, leading to changes in gene expression and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of gene expression observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CYP1A2 without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and adverse impacts on cellular metabolism have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It inhibits CYP1A2, affecting the metabolic flux of substrates processed by this enzyme. This inhibition can lead to altered levels of metabolites and potential drug-drug interactions . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is transported and distributed through passive diffusion and interactions with transport proteins . Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues . This distribution pattern can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by its lipophilic properties and potential targeting signals that direct it to specific cellular compartments . These interactions within the endoplasmic reticulum are critical for its biochemical activity and effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-fluoroaniline with succinic anhydride, followed by cyclization under acidic conditions to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
化学反应分析
Types of Reactions: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by nucleophilic reagents like sodium iodide (NaI).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
相似化合物的比较
Pyrrolidin-2-one: The parent compound, lacking the chloro and fluoro substituents.
2-Chloro-6-fluorophenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring and the specific chloro and fluoro substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHRDFBLQUXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743498 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60610-98-2 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
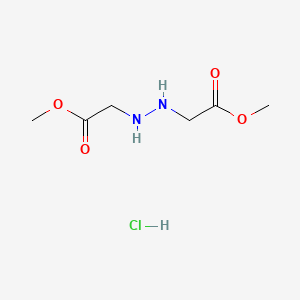
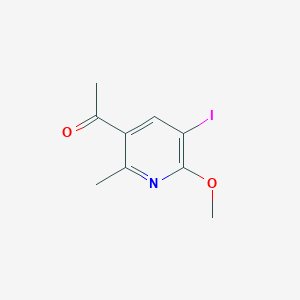
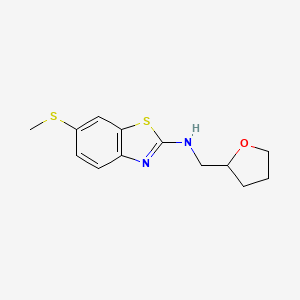
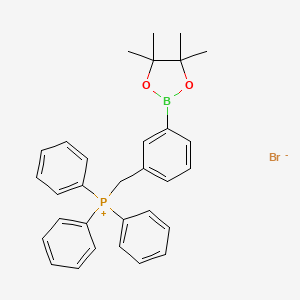
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

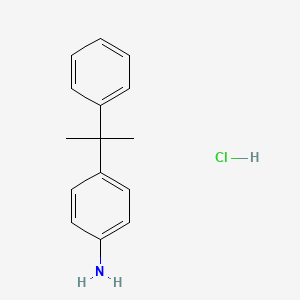
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
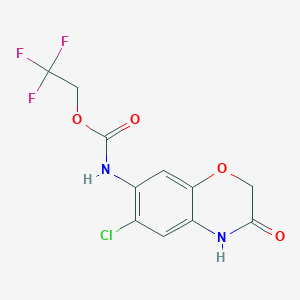
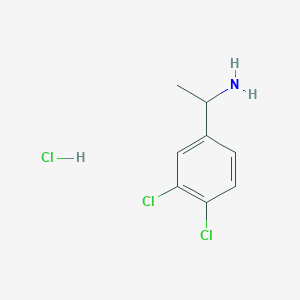
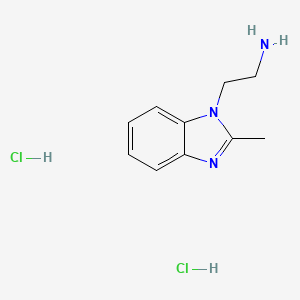
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)
